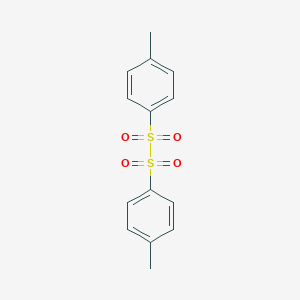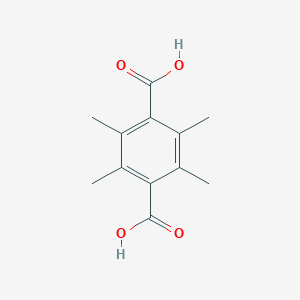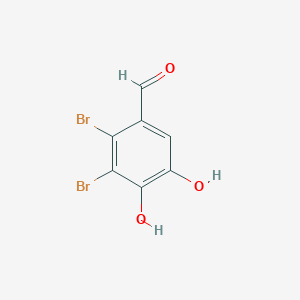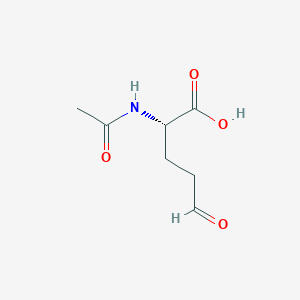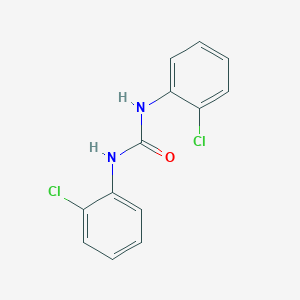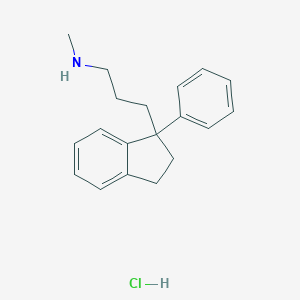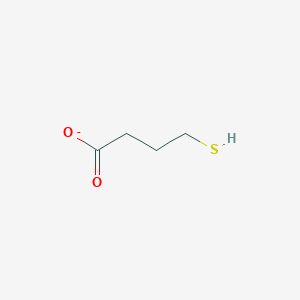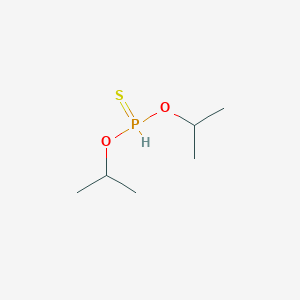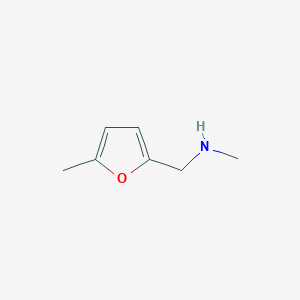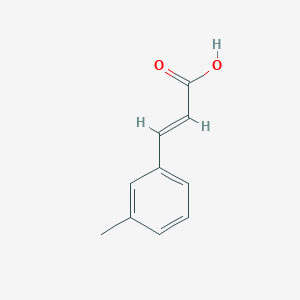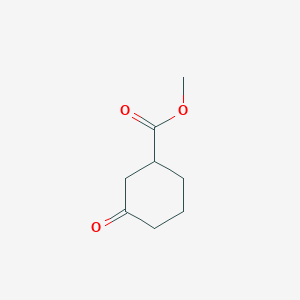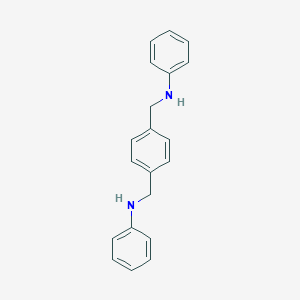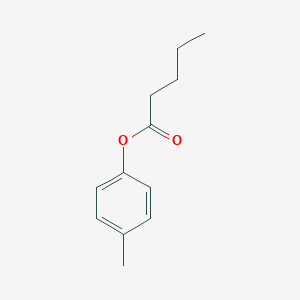
Pentanoic acid, 4-methylphenyl ester
Vue d'ensemble
Description
Pentanoic acid, 4-methylphenyl ester, also known as pivalophenone, is an organic compound that belongs to the class of ketones. It is widely used in various scientific research applications, including drug synthesis, as a solvent, and as a reagent in organic chemistry.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 4-methylphenyl ester, is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a decrease in the production of certain chemicals.
Effets Biochimiques Et Physiologiques
Pentanoic acid, 4-methylphenyl ester, has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Pentanoic acid, 4-methylphenyl ester, has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is a versatile reagent that can be used in a variety of different reactions. However, it also has some limitations. It is highly reactive and can be dangerous if not handled properly. Additionally, it can be expensive to purchase in large quantities.
Orientations Futures
There are several future directions for the use of Pentanoic acid, 4-methylphenyl ester, in scientific research. One potential area of research is the development of new drugs that utilize Pentanoic acid, 4-methylphenyl estere as a key component. Additionally, research could be conducted into the potential use of Pentanoic acid, 4-methylphenyl estere as a treatment for other conditions, such as anxiety and depression. Finally, further research could be conducted into the mechanism of action of Pentanoic acid, 4-methylphenyl estere, which could lead to a better understanding of its potential uses and limitations.
Conclusion:
Pentanoic acid, 4-methylphenyl ester, is a versatile and widely used compound in scientific research. Its synthesis method is relatively simple, and it has numerous applications in drug synthesis, organic chemistry, and the food industry. While its mechanism of action is not fully understood, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations, including its reactivity and cost. Finally, there are several potential future directions for research into Pentanoic acid, 4-methylphenyl estere, including the development of new drugs and a better understanding of its mechanism of action.
Applications De Recherche Scientifique
Pentanoic acid, 4-methylphenyl ester, is widely used in scientific research. It is commonly used as a solvent in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. It is also used as a reagent in organic chemistry for the preparation of various compounds. Additionally, it is used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
10415-86-8 |
|---|---|
Nom du produit |
Pentanoic acid, 4-methylphenyl ester |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(4-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
XDIFYXKFWPNGRV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)C |
Autres numéros CAS |
10415-86-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


